molecular formula C13H14N2O2S B3084523 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid CAS No. 1142213-04-4

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Cat. No.: B3084523
CAS No.: 1142213-04-4
M. Wt: 262.33 g/mol
InChI Key: LBSMONQZYUAFNE-UHFFFAOYSA-N
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Description

4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a key chemical intermediate in medicinal chemistry and pharmaceutical development. This compound serves as a critical precursor in the synthesis of first-in-class dual Sirt2/HDAC6 inhibitors . These inhibitors are promising molecular tools for cancer research, as simultaneous inhibition of the tubulin deacetylases Sirt2 and HDAC6 can lead to enhanced effects on cancer cell viability compared to single-target therapies, offering a potential strategy to overcome drug resistance . The design of such inhibitors often leverages the core structure of this compound and its analogs as a selective Sirt2-targeting pharmacophore, which is then conjugated with a zinc-binding group to target HDAC6 . Beyond its primary pharmaceutical applications, pyrimidine derivatives are also investigated in materials science as non-toxic corrosion inhibitors for carbon steel in acidic media . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. It must be handled by technically qualified individuals.

Properties

IUPAC Name

4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-13(2)7-8-15(12(18)14-13)10-5-3-9(4-6-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSMONQZYUAFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and antioxidant properties based on various studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula: C₁₇H₂₂N₂O₂S
  • CAS Number: 1142213-28-2

The structure includes a benzoic acid moiety and a pyrimidine ring with a thiol group, which is crucial for its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus15.6
Escherichia coli31.2
Pseudomonas aeruginosa62.5

Studies indicate that this compound can inhibit bacterial growth effectively, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research shows that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have been conducted using human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The findings suggest that the compound significantly reduces cell viability at concentrations as low as 10 μM, indicating its potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH and ABTS assays. Results indicate that the compound can scavenge free radicals effectively.

Table 2: Antioxidant Activity

Assay TypeIC50 Value (μM)
DPPH25.0
ABTS20.5

These values suggest that the compound has comparable antioxidant activity to well-known antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The thiol group in the structure allows it to interact with cysteine residues in enzymes, potentially inhibiting their activity.
  • Cell Membrane Disruption: Its lipophilic nature may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Apoptosis Induction: In cancer cells, it may activate apoptotic pathways by modulating signaling cascades associated with cell survival and death.

Scientific Research Applications

Scientific Research Applications

  • Metabolic Studies Analytical methods used to study the metabolism of synthetic compounds could be applied to 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid in biological systems.
  • Chelation and Metal Intoxication Compounds containing mercapto groups, such as this compound, could be used in treatments for metal intoxication. Research indicates that mercapto groups can effectively chelate heavy metals, enhancing their excretion and mitigating toxic effects.
ApplicationDescription
Metabolic StudiesAdvanced analytical methods such as LC/MS and GC/MS, typically used to understand the metabolic pathways of synthetic compounds, can be applied to study the metabolism of this compound in biological systems.
Chelation and Metal IntoxicationCompounds containing mercapto groups have the potential to chelate heavy metals, which enhances their excretion and reduces their toxic effects. Therefore, this compound could be used to develop treatments for metal intoxication. Research has been done on mercaptoacrylic acids as antidotes for lead and nickel toxicity in rats, which supports this potential application.

Chemical Reactions Analysis

Oxidation Reactions

The mercapto group undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductReference
Disulfide formationH₂O₂ (30%), acidic conditionsPyrimidine disulfide derivative
Sulfonic acid formationKMnO₄, aqueous H₂SO₄Pyrimidine sulfonic acid derivative

Key Findings :

  • Oxidation with H₂O₂ yields a disulfide bond between two pyrimidine moieties, enhancing stability for pharmaceutical applications .

  • Strong oxidants like KMnO₄ convert -SH to -SO₃H, altering solubility and electronic properties.

Substitution Reactions

The mercapto group participates in nucleophilic substitution:

Reaction TypeReagents/ConditionsProductReference
AlkylationCH₃I, K₂CO₃, ethanol, refluxS-Methylpyrimidine derivative
AcylationAcetyl chloride, pyridineS-Acetylated derivative

Mechanistic Insights :

  • Alkylation proceeds via deprotonation of -SH to form a thiolate ion, which attacks electrophilic alkyl halides .

  • Acylation enhances lipophilicity, critical for drug bioavailability .

Coupling Reactions

The carboxylic acid group enables conjugation:

Reaction TypeReagents/ConditionsProductReference
Amide formationSOCl₂ → R-NH₂, DCMBenzoic acid amide derivative
EsterificationAlcohol (e.g., butanol), H₂SO₄Butyl benzoate ester

Procedure Highlights :

  • Conversion to acid chloride (SOCl₂) precedes amide/ester synthesis .

  • Ester derivatives (e.g., butyl ester) improve membrane permeability in drug design .

Reduction Reactions

Limited data exists, but potential pathways include:

Reaction TypeReagents/ConditionsProductReference
Disulfide reductionNaBH₄, ethanolRegenerated mercapto group

Applications :

  • Reversible disulfide bonds enable stimuli-responsive drug delivery systems.

Comparative Reactivity

The compound’s reactivity differs from analogs:

CompoundKey Reaction DifferenceReference
2-Hydroxy analog (Evitachem)Enhanced electrophilic substitution at -OH
4-(Dimethyltriazolyl)benzoic acidTriazole ring enables click chemistry

Structural Influence :

  • The pyrimidine ring’s electron-withdrawing effect directs substitution to the benzoic acid’s meta position .

  • Steric hindrance from dimethyl groups slows reactions at pyrimidine C-4 .

Stability Considerations

  • pH Sensitivity : The mercapto group oxidizes faster under alkaline conditions .

  • Thermal Degradation : Decomposition occurs above 200°C, releasing CO₂ and H₂S.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomer: 3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic Acid

The closest structural analog is 3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (CAS: 1142213-06-6), which differs only in the position of the pyrimidine substituent on the benzoic acid ring (meta-/3-position vs. para-/4-position). Both compounds share identical molecular formulas (C₁₃H₁₄N₂O₂S ) and weights (262.33 g/mol ) but exhibit distinct spatial arrangements (Table 1).

Key Implications of Positional Isomerism:
  • Solubility and Reactivity : Positional differences could alter hydrogen-bonding patterns or acidity (e.g., pKa of the carboxylic acid group), though experimental data are currently lacking .

Complex Chromenopyrazole Derivative: C1243

4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid (C1243) represents a pharmacologically active analog with a more elaborate structure. While it retains the benzoic acid moiety, the pyrimidine ring is replaced by a chromenopyrazole scaffold bearing a nitro group and a piperazine-linked benzyloxycarbonyl substituent (Table 1).

Comparative Analysis:
  • Structural Complexity: C1243’s chromenopyrazole core and nitro group introduce additional hydrogen-bonding and electron-withdrawing properties, which are absent in the simpler pyrimidine-based target compound.
  • Biological Relevance : C1243 has been investigated for its role in inhibiting Lin28, a RNA-binding protein implicated in cancer and metabolic disorders, suggesting its utility in therapeutic development . In contrast, the target compound’s biological activity remains underexplored.

Data Table: Structural and Molecular Comparison

Compound Name Catalog Number Molecular Formula Molecular Weight (g/mol) Substituent Position (Benzoic Acid) Notable Features
4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid 038751 C₁₃H₁₄N₂O₂S 262.33 4-position Pyrimidine-thiol core, para-substitution
3-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid 038752 C₁₃H₁₄N₂O₂S 262.33 3-position Structural isomer with meta-substitution
4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[...]† C1243 C₃₁H₃₂N₆O₆S 616.69 4-position Chromenopyrazole scaffold, nitro group, pharmacological activity

† Abbreviated for clarity; full name in text.

Q & A

Q. What are the primary research applications of this compound in chemistry and biology?

  • Chemistry : As a ligand for metal coordination complexes (e.g., Ru/Pt catalysts) due to the thiol and carboxylate groups .
  • Biology : Investigated for enzyme inhibition (e.g., tyrosinase, cytochrome P450) via competitive binding studies using UV-Vis spectroscopy (λmax shifts upon interaction) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-dimethylpyrimidine group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :
  • The dimethyl groups increase steric hindrance, reducing reaction rates in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) improves yield by stabilizing the Pd intermediate .
  • Electron-donating methyl groups enhance pyrimidine ring electron density, favoring electrophilic aromatic substitution at the 2-position .
    • Data Contradictions : Conflicting reports on regioselectivity may arise from solvent polarity (DMF vs. THF) or temperature effects .

Q. What strategies optimize crystallographic analysis of this compound given its flexible thiol group?

  • Crystallization Tips :
  • Co-crystallize with stabilizing agents (e.g., cyclohexane-diamine) to fix the thiol conformation .
  • Use SHELXL for refinement, applying restraints to S–H bond lengths (target: 1.34 Å) and anisotropic displacement parameters .
    • Example Data :
ParameterValue
Space groupP2₁/c
R factor<0.05
C–S bond length1.78 Å (±0.02)

Q. How can conflicting bioactivity data (e.g., inhibition potency) be resolved across studies?

  • Troubleshooting :
  • Assay Conditions : Validate buffer pH (e.g., benzoic acid’s pKa ~4.2 affects ionization and binding) .
  • Control Experiments : Include reference inhibitors (e.g., kojic acid for tyrosinase) to calibrate activity .
  • Data Normalization : Express IC₅₀ values relative to substrate concentration (e.g., [S] = Km for Michaelis-Menten analysis) .

Q. What computational methods predict the compound’s binding modes with biological targets?

  • Approaches :
  • Docking (AutoDock Vina) : Use crystal structures of target proteins (e.g., CYP199A4 PDB: 5JQ9) to model interactions between the thiol group and heme iron .
  • MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the carboxylate and active-site residues (e.g., Arg122 in tyrosinase) over 100-ns trajectories .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 2
4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

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